DNA-PK-IN-7

DNA-PK inhibitor potency biochemical IC50 comparison NHEJ inhibitor ranking

DNA-PK-IN-7 (CAS 2646592-18-7) is the free base form of ZL-2201, a potent, highly selective, and orally bioavailable small-molecule inhibitor of DNA-dependent protein kinase catalytic subunit (DNA-PKcs). It corresponds to compound 5 in patent WO2021104277A1 and belongs to the purine-derived chemical series targeting the PI3K-related protein kinase (PIKK) family.

Molecular Formula C19H21N9O2
Molecular Weight 407.4 g/mol
Cat. No. B12418058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA-PK-IN-7
Molecular FormulaC19H21N9O2
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)N5CC6CCC(C5)O6
InChIInChI=1S/C19H21N9O2/c1-11-5-16-21-10-22-27(16)9-14(11)23-18-20-6-15-17(24-18)28(19(29)25(15)2)26-7-12-3-4-13(8-26)30-12/h5-6,9-10,12-13H,3-4,7-8H2,1-2H3,(H,20,23,24)
InChIKeyPXXQWMSFNNLRSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNA-PK-IN-7 (ZL-2201 Free Base): Compound Identity and Procurement-Relevant Overview


DNA-PK-IN-7 (CAS 2646592-18-7) is the free base form of ZL-2201, a potent, highly selective, and orally bioavailable small-molecule inhibitor of DNA-dependent protein kinase catalytic subunit (DNA-PKcs) [1]. It corresponds to compound 5 in patent WO2021104277A1 and belongs to the purine-derived chemical series targeting the PI3K-related protein kinase (PIKK) family [2]. DNA-PK-IN-7 inhibits DNA-PKcs enzymatic activity with a reported IC50 of 1 nM in biochemical assays and demonstrates >400-fold selectivity across the PIKK family members ATM, ATR, mTOR, and PI3K isoforms [1]. The compound blocks non-homologous end-joining (NHEJ)-mediated DNA double-strand break repair and has demonstrated both monotherapy antitumor activity and synergistic enhancement of DNA-damaging agents in preclinical xenograft models [1].

Why DNA-PK-IN-7 Cannot Be Simply Interchanged with Other DNA-PK Inhibitors


DNA-PK inhibitors within the same PIKK-targeting class exhibit profoundly divergent selectivity profiles, pharmacokinetic properties, and translational biomarker signatures that preclude generic substitution. First-generation inhibitors such as NU7441 suffer from poor oral bioavailability and suboptimal aqueous solubility that limit in vivo utility [1], while the dual DNA-PK/PI3K inhibitor KU-0060648 carries confounding polypharmacology (PI3Kα/β/δ IC50 of 4, 0.5, and 0.1 nM, respectively) that complicates mechanistic interpretation . Even among newer clinical-stage inhibitors such as AZD7648 and M3814 (peposertib), the selectivity fingerprint against individual PIKK members, the sensitivity pattern across ATM-proficient versus ATM-deficient genetic backgrounds, and the availability of validated proximal pharmacodynamic biomarkers all differ substantially [2][3]. DNA-PK-IN-7 (ZL-2201) was specifically characterized across a comprehensive PIKK selectivity panel with fully quantified IC50 values for all tested off-targets, and a phosphoproteomic biomarker (phospho-MCM2 Ser108) was identified and validated—features not uniformly available for comparator compounds [4]. Selecting a DNA-PK inhibitor without matching these parameters to the experimental context risks uninterpretable selectivity confounds or absent translational biomarker readouts.

DNA-PK-IN-7 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Biochemical Potency Against DNA-PK: DNA-PK-IN-7 (IC50 1.1 nM) Versus NU7441, M3814, and AZD7648

DNA-PK-IN-7 (ZL-2201) inhibits DNA-PKcs enzymatic activity with an IC50 of 1.1 nM (HTRF kinase activity assay; also reported as 1 nM in the patent WO2021104277A1) [1][2]. Compared with the widely used tool compound NU7441 (biochemical IC50 = 14 nM), DNA-PK-IN-7 exhibits approximately 12.7-fold greater potency [3]. It also compares favorably against M3814/peposertib (IC50 < 3 nM, at least ~2.7-fold more potent) [4]. AZD7648 has a reported biochemical IC50 of 0.6 nM, which is approximately 1.8-fold more potent than DNA-PK-IN-7 in biochemical assays, though comparative assessment is confounded by differing assay formats (AZD7648 uses a different biochemical assay system) [5]. These data are drawn from independent published studies (cross-study comparison); no single-study head-to-head biochemical assay across all four inhibitors has been published.

DNA-PK inhibitor potency biochemical IC50 comparison NHEJ inhibitor ranking

PIKK Family Selectivity: DNA-PK-IN-7 Comprehensive Panel Versus NU7441

DNA-PK-IN-7 (ZL-2201) was profiled against seven PIKK family members, yielding fully quantified IC50 values and selectivity ratios for every target [1]. Against mTOR, DNA-PK-IN-7 showed an IC50 of 577 nM (525-fold selectivity over DNA-PK), compared with NU7441's mTOR IC50 of 1,700 nM (121-fold selectivity)—DNA-PK-IN-7 is thus approximately 4.3-fold more selective against mTOR [2]. Against PI3Kα, DNA-PK-IN-7 showed an IC50 of 1,900 nM (1,727-fold selectivity), versus NU7441's PI3K IC50 of 5,000 nM (357-fold selectivity)—an approximately 4.8-fold improvement in selectivity ratio [2]. DNA-PK-IN-7 also demonstrated >9,091-fold selectivity against PI3Kβ (IC50 > 10,000 nM). Notably, DNA-PK-IN-7 showed an ATM IC50 of 451 nM (410-fold selectivity), whereas NU7441 inhibited ATM only at >100,000 nM (>7,143-fold selectivity). While NU7441 has a numerically larger ATM selectivity ratio, the ATM IC50 of DNA-PK-IN-7 is quantifiable (as opposed to an upper bound), enabling more rigorous assessment of ATM-related off-target pharmacology in experimental design. All selectivity data for DNA-PK-IN-7 were generated within a single study using HTRF (DNA-PK, ATM) and radiometric (mTOR, PI3K) formats [1].

PIKK selectivity profiling DNA-PK off-target kinase panel mTOR ATM PI3K selectivity ratio

ATM-Deficiency Synthetic Lethal Sensitivity: DNA-PK-IN-7 Differential Antiproliferative Activity Stratified by ATM Status

DNA-PK-IN-7 (ZL-2201) exploits the synthetic lethal relationship between DNA-PK and ATM, a feature that can guide patient stratification or model selection. In isogenic ATM knockout (KO) cell line pairs, A549 ATM KO cells displayed a 3.5-fold lower IC50 compared with parental A549 (ATM-WT), while FaDu ATM KO cells displayed a 7-fold lower IC50 compared with parental FaDu [1]. Across a panel of five naturally ATM-deficient NSCLC cell lines, IC50 values were 3.98 μM (NCI-H1703), 10.8 μM (H1395), 13.5 μM (H522), 16.7 μM (H23), and 18.1 μM (H1373), all substantially lower than the ATM-proficient A549 cell line (mean IC50 = 30.3 μM) [1]. The NCI-H1703 line (ATM-deficient) was 7.6-fold more sensitive than A549 (ATM-WT). These data were generated within a single study using a 6-day CTG proliferation assay, allowing direct intra-study comparison across genetic backgrounds [1]. In contrast, the ATM-dependence of comparator DNA-PK inhibitors such as AZD7648 and M3814 has been described in separate publications with different cell line panels and assay formats, limiting direct cross-study quantification of differential sensitivity [2][3].

ATM-deficient cancer models synthetic lethality DNA-PK NSCLC biomarker stratification

Cellular On-Target Specificity: DNA-PK-IN-7 Differential Activity in DNA-PK Proficient Versus Deficient Isogenic Cells

DNA-PK-IN-7 (ZL-2201) was evaluated in the well-characterized isogenic glioblastoma cell line pair MO59K (DNA-PKcs proficient) and MO59J (DNA-PKcs deficient) [1]. A 4-fold higher IC50 was observed in MO59J (DNA-PK deficient) compared with MO59K (DNA-PK proficient), confirming that the compound's antiproliferative effect is substantially dependent on the presence of its intended target, DNA-PKcs [1]. This cellular specificity control is a standard approach to distinguish on-target pharmacology from general cytotoxicity, but has been explicitly documented for DNA-PK-IN-7 in the primary characterization paper. Comparable data for the MO59J/MO59K pair have not been uniformly reported for all clinical-stage DNA-PK inhibitors; for example, the AZD7648 Nature Communications paper does not include this isogenic pair, and M3814 (peposertib) cellular characterization focused on different specificity controls [2][3]. The 4-fold differential provides a quantitative benchmark for expected on-target cellular activity that researchers can use to calibrate concentration ranges in their own cell line panels.

DNA-PK cellular target engagement MO59J MO59K isogenic pair on-target specificity validation

In Vivo Pharmacodynamic Biomarker: Phospho-MCM2 (Ser108) as a Proximal Target Engagement Readout Unique to DNA-PK-IN-7

Through an unbiased phosphoproteomic mass spectrometry screen, the ZL-2201 (DNA-PK-IN-7) development program identified and validated that DNA-PK-IN-7 treatment decreases phosphorylation of MCM2 at Ser108, a key DNA replication factor [1]. This phosphorylation event was confirmed to be modulated both by DNA-PK-IN-7 and by PRKDC (DNA-PKcs) siRNA knockdown, establishing phospho-MCM2 (Ser108) as a proximal biomarker of DNA-PK catalytic inhibition [1]. In vivo, oral administration of DNA-PK-IN-7 at 60 mg/kg produced dose-dependent inhibition of DNA-PK autophosphorylation (pDNA-PK Ser2056) in NCI-H1703 xenograft tumors, with sustained PD suppression observed across multiple timepoints after the final dose [2]. No comparator DNA-PK inhibitor has published a validated phospho-MCM2 (Ser108) biomarker; the most commonly used PD readout for AZD7648 and M3814 is pDNA-PK (Ser2056) autophosphorylation, which measures DNA-PK activity at its own autophosphorylation site rather than a downstream substrate phosphorylation event and may be less informative for assessing pathway-level pharmacodynamic effects [3][4]. The phospho-MCM2 biomarker thus represents a uniquely validated translational tool bundled with DNA-PK-IN-7.

DNA-PK pharmacodynamic biomarker phospho-MCM2 Ser108 target engagement in vivo

DNA-PK-IN-7 Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


ATM-Deficient NSCLC and Synthetic Lethality Preclinical Models

DNA-PK-IN-7 is optimally deployed in preclinical studies investigating synthetic lethal interactions between ATM deficiency and DNA-PK inhibition. The compound's quantitatively characterized 3.5- to 7.6-fold differential sensitivity between ATM-proficient (A549 IC50 = 30.3 μM) and ATM-deficient NSCLC lines (NCI-H1703 IC50 = 3.98 μM) [1] enables researchers to preselect responsive models based on confirmed ATM mutational status. This application is supported by data in both CRISPR-engineered isogenic pairs (A549 and FaDu ATM KO) and naturally ATM-mutant cell lines (H1373, H23, H522, H1395, H1703), providing robust genetic validation [1]. The ~500-fold selectivity over mTOR and >900-fold selectivity over PI3K isoforms [1] minimize confounding interpretation from collateral pathway inhibition that could occur with less selective DNA-PK inhibitors (e.g., NU7441 with only 121-fold mTOR selectivity).

Combination Studies with Topoisomerase II Inhibitors or Ionizing Radiation Requiring Oral Dosing

DNA-PK-IN-7 is well-suited for in vivo combination studies where oral bioavailability and sustained target engagement are required. The compound demonstrated strong synergy with topoisomerase II inhibitors that was independent of ATM status, and significantly enhanced the antitumor activity of DNA-damaging agents (doxorubicin, ionizing radiation) in A549 and FaDu xenograft models [1]. In vivo oral administration produced dose-dependent antitumor activity in the NCI-H1703 xenograft model with PD-confirmed DNA-PK inhibition at 15–60 mg/kg [2]. In contrast, the legacy tool compound NU7441 has documented poor oral bioavailability and solubility [3], making it unsuitable for oral in vivo combination regimens. For researchers transitioning from in vitro to in vivo DNA-PK inhibitor studies, DNA-PK-IN-7 offers a procurement path that does not require reformulation for parenteral administration.

Pharmacodynamic Biomarker-Driven Translational Studies Using Phospho-MCM2 (Ser108)

DNA-PK-IN-7 is uniquely positioned for translational pharmacology studies requiring a quantitative, pathway-level pharmacodynamic biomarker. The compound's validated proximal PD biomarker, phospho-MCM2 (Ser108), was identified through unbiased phosphoproteomic screening and confirmed to be modulated by both pharmacological DNA-PK inhibition and genetic DNA-PKcs knockdown (PRKDC siRNA) [1]. This biomarker enables researchers to confirm target engagement at the substrate phosphorylation level—a more stringent readout than kinase autophosphorylation (pDNA-PK Ser2056)—and supports PK/PD modeling to establish exposure-response relationships. No comparator DNA-PK inhibitor (AZD7648, M3814, NU7441) has published a validated downstream substrate phosphorylation biomarker of this type [2][3], making DNA-PK-IN-7 the preferred choice for studies where robust PD biomarker data are essential for dose selection and scheduling.

DNA-PK Selectivity-Intensive Mechanistic Studies in the PIKK Signaling Context

DNA-PK-IN-7 is appropriate for mechanistic studies requiring clean dissection of DNA-PK-specific signaling from other PIKK family kinases. The compound's fully quantified PIKK selectivity panel—with IC50 values of 577 nM (mTOR, 525-fold), 451 nM (ATM, 410-fold), and >10,000 nM (PI3Kβ, >9,091-fold)—allows researchers to select concentration ranges that avoid confounding activity at related kinases [1]. This contrasts with dual inhibitors such as KU-0060648 (DNA-PK IC50 8.6 nM plus potent PI3Kα/β/δ inhibition at 4/0.5/0.1 nM) where DNA-PK-specific effects cannot be isolated , and with NU7441 whose weaker mTOR selectivity (121-fold) limits the usable concentration window for DNA-PK-specific studies [4]. For CRISPR screens, phosphoproteomic analyses, or signaling pathway dissection where off-target PIKK activity could generate false-positive hits, DNA-PK-IN-7's documented selectivity margins provide a quantitative rationale for concentration selection.

Quote Request

Request a Quote for DNA-PK-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.